molecular formula C7H10N2O B12843026 (5-Amino-4-methylpyridin-2-yl)methanol

(5-Amino-4-methylpyridin-2-yl)methanol

Cat. No.: B12843026
M. Wt: 138.17 g/mol
InChI Key: GCNKSGWEUCCGQE-UHFFFAOYSA-N
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Description

(5-Amino-4-methylpyridin-2-yl)methanol is an organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-4-methylpyridin-2-yl)methanol typically involves the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (KOH) in methanol under pressure . This method is efficient and yields the desired product with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (5-Amino-4-methylpyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various substituted pyridines.

Mechanism of Action

The mechanism of action of (5-Amino-4-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups in the compound can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Uniqueness: (5-Amino-4-methylpyridin-2-yl)methanol is unique due to the presence of both amino and hydroxyl groups, which allows it to participate in a wider range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(5-amino-4-methylpyridin-2-yl)methanol

InChI

InChI=1S/C7H10N2O/c1-5-2-6(4-10)9-3-7(5)8/h2-3,10H,4,8H2,1H3

InChI Key

GCNKSGWEUCCGQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1N)CO

Origin of Product

United States

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